An In-depth Technical Guide to the Proposed Synthesis of Methyl (4-Hydroxyphenyl)propynoate
An In-depth Technical Guide to the Proposed Synthesis of Methyl (4-Hydroxyphenyl)propynoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic route for methyl (4-hydroxyphenyl)propynoate. Extensive literature searches did not yield a specific, published experimental protocol for this exact compound. Therefore, the methodologies presented herein are based on established chemical principles, primarily the Sonogashira cross-coupling reaction, and analogous transformations. The provided quantitative data and experimental parameters are theoretical and should be considered as starting points for experimental optimization.
Introduction
Methyl (4-hydroxyphenyl)propynoate is an organic compound of interest in medicinal chemistry and materials science due to its structural motifs: a phenol, an ester, and a conjugated alkyne. These functional groups offer potential for further chemical modification and may impart unique biological or physical properties. This guide provides a comprehensive theoretical framework for the synthesis of this target molecule, addressing the core requirements of data presentation, detailed experimental protocols, and logical visualizations. The proposed synthesis is centered around the palladium-catalyzed Sonogashira coupling of 4-iodophenol with methyl propiolate.
Proposed Synthetic Pathway
The synthesis of methyl (4-hydroxyphenyl)propynoate can be logically approached in two main stages: the preparation of the key precursors and their subsequent cross-coupling.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for methyl (4-hydroxyphenyl)propynoate.
Experimental Protocols
Materials and Reagents
The following table outlines the necessary reagents and their suggested specifications.
| Reagent | CAS Number | Molecular Formula | Suggested Purity |
| 4-Iodophenol | 540-38-5 | C₆H₅IO | >98% |
| Methyl Propiolate | 922-67-8 | C₄H₄O₂ | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 99% |
| Copper(I) Iodide | 7681-65-4 | CuI | 99.5% |
| Triethylamine | 121-44-8 | C₆H₁₅N | >99.5%, anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade |
| Hexanes | 110-54-3 | N/A | ACS Grade |
| Saturated Aqueous Ammonium Chloride | N/A | NH₄Cl | N/A |
| Brine | N/A | NaCl | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | N/A |
Proposed Synthesis of Methyl (4-hydroxyphenyl)propynoate via Sonogashira Coupling
This procedure is adapted from general Sonogashira coupling protocols and will require optimization.
Reaction Scheme:
Caption: Proposed Sonogashira coupling reaction.
Procedure:
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To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 4-iodophenol (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).
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Evacuate and backfill the flask with the inert gas three times.
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Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (2.0 eq).
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Stir the resulting mixture at room temperature for 15 minutes.
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Add methyl propiolate (1.2 eq) dropwise via syringe.
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Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Quantitative Data (Theoretical)
The following tables summarize the expected, but not experimentally verified, quantitative data for the proposed synthesis.
Table 1: Reaction Parameters
| Parameter | Proposed Value |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 2-12 hours (TLC monitoring is crucial) |
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (Et₃N) |
| Molar Ratio (4-Iodophenol:Methyl Propiolate) | 1 : 1.2 |
| Palladium Catalyst Loading | 2 mol% |
| Copper Co-catalyst Loading | 4 mol% |
| Theoretical Yield | 70-90% (subject to optimization) |
Table 2: Physicochemical Properties of Methyl (4-hydroxyphenyl)propynoate
| Property | Value | Source |
| CAS Number | 136634-54-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₈O₃ | Calculated |
| Molecular Weight | 176.17 g/mol | Calculated |
| Appearance | Expected to be a solid | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
Predicted Characterization Data
As no experimental spectra are available, the following are predicted NMR chemical shifts.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to alkyne) |
| ~6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OH) |
| ~5.50 | br s | 1H | Ar-OH |
| ~3.80 | s | 3H | -OCH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Ar-C (C-OH) |
| ~154.0 | C=O (ester) |
| ~134.0 | Ar-C (ortho to alkyne) |
| ~116.0 | Ar-C (ortho to -OH) |
| ~114.0 | Ar-C (ipso to alkyne) |
| ~87.0 | Alkyne-C (attached to Ar) |
| ~80.0 | Alkyne-C (attached to C=O) |
| ~52.5 | -OCH₃ |
Logical Relationships in Sonogashira Coupling
The catalytic cycle of the Sonogashira reaction involves distinct oxidative addition, transmetalation, and reductive elimination steps.
Diagram of the Sonogashira Catalytic Cycle:
Caption: Simplified Sonogashira catalytic cycle.
Conclusion
This technical guide provides a robust theoretical framework for the synthesis of methyl (4-hydroxyphenyl)propynoate. While a specific literature precedent is lacking, the proposed Sonogashira coupling approach is a highly plausible and well-established method for the formation of the key carbon-carbon triple bond. The provided experimental protocol, along with the theoretical quantitative and characterization data, should serve as a valuable resource for researchers embarking on the synthesis of this and structurally related compounds. It is imperative that the synthesis is conducted with careful optimization and monitoring to achieve the desired product with good yield and purity.
